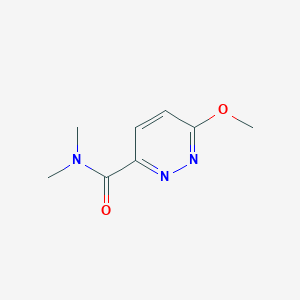
6-methoxy-N,N-dimethylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N,N-dimethylpyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. The presence of the methoxy group and the dimethylamino group in the structure of this compound contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N,N-dimethylpyridazine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-3-nitropyridazine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.
Amidation: The resulting 6-methoxy-3-aminopyridazine is then reacted with dimethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-N,N-dimethylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 6-hydroxy-N,N-dimethylpyridazine-3-carboxamide.
Reduction: 6-methoxy-N,N-dimethylpyridazine-3-amine.
Substitution: 6-halogen-N,N-dimethylpyridazine-3-carboxamide.
Applications De Recherche Scientifique
6-methoxy-N,N-dimethylpyridazine-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-methoxy-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
6-methoxy-N,N-dimethylpyridazine-3-carboxamide can be compared with other similar compounds, such as:
6-methoxy-3-pyridazinamine: Similar structure but lacks the carboxamide group.
6-methoxy-2-naphthylpropanamide: Contains a naphthyl group instead of a pyridazine ring.
6-methoxy-2(3H)-benzoxazolone: Contains a benzoxazolone ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological activities, which may differ from those of the similar compounds listed above.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-methoxy-N,N-dimethylpyridazine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)8(12)6-4-5-7(13-3)10-9-6/h4-5H,1-3H3 |
Clé InChI |
FSYCURZPGBTOKM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NN=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



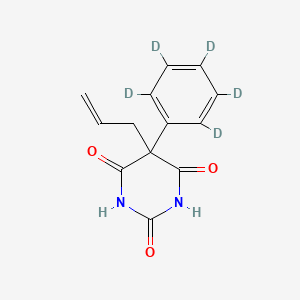
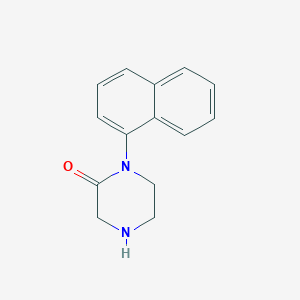


![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
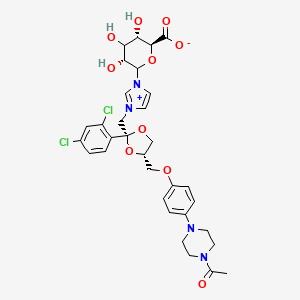
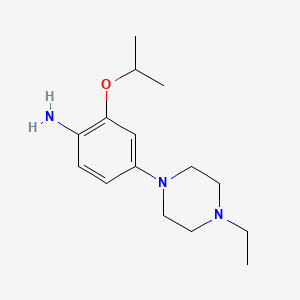
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)



![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
